(2E)-3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Description

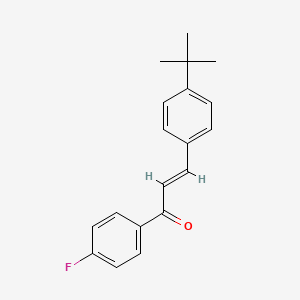

(2E)-3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core (C=O conjugated with a C=C bond) flanked by two aromatic rings. The A-ring (4-fluorophenyl) features an electron-withdrawing fluorine substituent, while the B-ring (4-tert-butylphenyl) bears a bulky, electron-donating tert-butyl group. This structural duality positions the compound for diverse biological interactions, particularly in enzyme inhibition and antimicrobial activity, as seen in analogous chalcones .

Chalcones are synthesized via Claisen-Schmidt condensation between acetophenones and benzaldehydes under basic conditions .

Properties

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FO/c1-19(2,3)16-9-4-14(5-10-16)6-13-18(21)15-7-11-17(20)12-8-15/h4-13H,1-3H3/b13-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIFBAKKQYFNPY-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-tert-butylbenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.

Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Amino, thio, and alkoxy derivatives.

Scientific Research Applications

Overview

(2E)-3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound with significant potential in various scientific fields, particularly in chemistry and biology. Its unique structural features enable it to participate in diverse chemical reactions and exhibit notable biological activities.

Synthetic Chemistry

- Starting Material : This compound serves as a precursor for synthesizing more complex organic molecules. Its α,β-unsaturated carbonyl system allows it to undergo various reactions such as Michael additions and aldol condensations.

- Development of New Compounds : Researchers utilize this compound to create derivatives with enhanced properties, broadening the scope of applications in pharmaceuticals and materials science.

Biological Activities

- Anticancer Properties : Studies have indicated that chalcones possess anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the fluorine atom may enhance these properties through increased lipophilicity and altered interaction with biological targets.

- Antimicrobial Effects : Research has shown that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Anti-inflammatory Activity : The compound has been investigated for its potential to modulate inflammatory pathways, providing insights into its use for treating inflammatory diseases.

Material Science

- Polymers and Dyes : Due to its unique structural characteristics, this compound is explored in the development of new materials, including polymers and dyes that require specific optical or thermal properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Baskar et al. (2005) | Synthesis of Chalcones | Demonstrated the utility of chalcones in synthesizing metallocomplexes, highlighting their versatility in organic synthesis. |

| Soldatov et al. (2003) | Biological Activity | Reported on the anticancer properties of chalcone derivatives, showing significant inhibition of cancer cell proliferation. |

| Jang et al. (2006) | Antimicrobial Properties | Found that certain chalcone derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. |

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects. The presence of the tert-butyl and fluorine substituents can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Chalcones’ bioactivity hinges on substituent electronic and steric effects. Below is a comparative analysis of (2E)-3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one with structurally related analogs:

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The 4-fluorophenyl group (electron-withdrawing) in the target compound aligns with high-activity analogs like 2j, where fluorine enhances binding to enzymes (e.g., SARS-CoV-2 Mpro) via hydrogen bonding .

- The tert-butyl group (electron-donating, sterically bulky) may reduce binding affinity compared to smaller halogens (e.g., Br, Cl) but could improve metabolic stability .

Steric Effects :

- Bulky substituents (e.g., tert-butyl, methoxy) at the para position of the B-ring correlate with reduced inhibitory activity. For example, 2n (methoxy-substituted) has an IC50 5× higher than 2j (bromo-substituted) .

Antifungal and Antimicrobial Activity: Fluorophenyl chalcones like (2E)-1-(4’-aminophenyl)-3-(4-fluorophenyl)-prop-2-en-1-one exhibit potent antifungal activity (MIC = 0.07 µg mL⁻¹ against Trichophyton rubrum) . The tert-butyl analog’s lipophilicity might further enhance membrane penetration.

Structural Geometry :

- X-ray studies of bromo- and methoxy-substituted chalcones (e.g., (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one) reveal planar α,β-unsaturated ketone systems, a feature critical for π-π stacking in enzyme binding .

Biological Activity

(2E)-3-(4-tert-butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound that has gained attention for its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific chalcone derivative, drawing from various studies and data sources.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a conjugated double bond system that contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 298.34 g/mol |

| Melting Point | 388 K |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that chalcones exhibit significant antimicrobial properties. A study demonstrated that this compound showed potent activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of protein synthesis.

Anticancer Properties

Chalcones are also recognized for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The underlying mechanisms include the activation of caspases and modulation of cell cycle regulatory proteins.

Case Study:

In a study involving human breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating effective concentration ranges for therapeutic applications.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation: The compound can modulate ROS levels, leading to oxidative stress which can trigger apoptosis in cancer cells.

- Enzyme Inhibition: It may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Research Findings Summary

The following table summarizes key findings from various studies on the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2E)-3-(4-tert-butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, and how can reaction yields be improved?

- Methodological Answer : The Claisen-Schmidt condensation is a common method, involving 4-fluorobenzaldehyde and 4-tert-butylacetophenone in ethanolic KOH (0.03 mol) at 0–50°C for 2–3 hours . Key variables for optimization include:

- Solvent : Ethanol is standard, but polar aprotic solvents (e.g., DMF) may enhance reaction rates.

- Base : KOH concentration impacts enolate formation; excess base (≥3 equivalents) improves yields.

- Temperature : Gradual heating (e.g., 0°C → 50°C) reduces side reactions like polymerization.

- Monitoring : TLC (hexane:ethyl acetate, 7:3) confirms intermediate formation.

- Yield Improvement : Recrystallization in ethanol (≥95% purity) is recommended for purification .

Q. How can the purity of the synthesized compound be validated, and what techniques are suitable for characterization?

- Methodological Answer :

- Chromatography : HPLC with a C18 column (methanol:water, 80:20) detects impurities.

- Spectroscopy :

- FT-IR : Confirm α,β-unsaturated ketone (C=O stretch at ~1650 cm⁻¹; C=C at ~1600 cm⁻¹) .

- NMR : ¹H NMR (CDCl₃) should show deshielded vinyl protons (δ 7.5–8.0 ppm) and tert-butyl singlet (δ 1.3 ppm) .

- Elemental Analysis : Match calculated vs. observed C, H, F percentages (tolerance ≤0.3%).

Advanced Research Questions

Q. What crystallographic techniques are used to resolve structural ambiguities in chalcone derivatives like this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical:

- Data Collection : Use a diffractometer (e.g., Oxford Diffraction SuperNova) with Cu-Kα radiation (λ = 1.54184 Å).

- Parameters : Monoclinic space group P2₁/n (common for chalcones), with unit cell dimensions a ≈ 4.0 Å, b ≈ 23.1 Å, c ≈ 13.5 Å, β ≈ 96.3° .

- Refinement : SHELXL-97 refines anisotropic displacement parameters (R-factor ≤0.05).

- Analysis : Hydrogen bonding (C–H···O/F) and π-π stacking (3.5–4.0 Å) dictate packing .

Q. How can density functional theory (DFT) predict nonlinear optical (NLO) properties, and what experimental methods validate these predictions?

- Methodological Answer :

- Computational :

Geometry Optimization : B3LYP/6-311++G(d,p) basis set in Gaussian 02.

Hyperpolarizability (β) : Calculate using finite-field method; high β values (>10⁻³⁰ esu) suggest NLO potential .

- Experimental Validation :

- Z-Scan : Measure third-order susceptibility (χ³) using a Nd:YAG laser (532 nm).

- SHG Efficiency : Compare with urea standard; chalcones often exhibit 2–5× higher efficiency due to electron-withdrawing groups (e.g., -F) .

Q. What methodologies are employed to evaluate antimicrobial activity, and how do structural modifications influence bioactivity?

- Methodological Answer :

- Assays :

- Broth Microdilution : Determine MIC against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours.

- Docking Studies : AutoDock Vina simulates binding to E. coli DNA gyrase (PDB: 1KZN); fluoro and tert-butyl groups enhance hydrophobic interactions .

- Structure-Activity : Electron-withdrawing substituents (e.g., -F) improve membrane penetration, while bulky groups (tert-butyl) may reduce solubility .

Q. How should researchers address contradictory bioactivity data across studies?

- Methodological Answer :

- Variable Control :

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets. Reproduce assays in triplicate with blinded controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.